Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-
CAS No.: 920017-46-5
Cat. No.: VC17605530
Molecular Formula: C20H17FN2O2
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920017-46-5 |
|---|---|
| Molecular Formula | C20H17FN2O2 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-2-[4-(1-oxidopyridin-1-ium-4-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H17FN2O2/c21-19-3-1-2-16(12-19)14-22-20(24)13-15-4-6-17(7-5-15)18-8-10-23(25)11-9-18/h1-12H,13-14H2,(H,22,24) |
| Standard InChI Key | COQHNSJAVFAKFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CNC(=O)CC2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-] |
Introduction
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-, is a complex organic compound with a molecular formula of C20H17FN2O2 and a molecular weight of 336.4 g/mol . This compound is identified by its PubChem CID 11638588 and CAS number 920017-46-5. It is also known by other identifiers such as SCHEMBL15912208 and DTXSID90469864 .
Synonyms and Identifiers
This compound is also known by several synonyms and identifiers:
-
Synonyms: SCHEMBL15912208, DTXSID90469864, 4-(4-(2-((3-Fluorobenzyl)amino)-2-oxoethyl)phenyl)pyridine1-oxide .
-
Identifiers: PubChem CID 11638588, CAS 920017-46-5, Wikidata Q82297773 .
Potential Applications:
-
Pharmaceuticals: The compound's structure suggests potential use in drug development due to its functional groups that can interact with biological targets.
-
Chemical Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Data Table for Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN2O2 |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 920017-46-5 |
| PubChem CID | 11638588 |
| InChI | InChI=1S/C20H17FN2O2/c21-19-3-1-2-16(12-19)14-22-20(24)13-15-4-6-17(7-5-15)18-8-10-23(25)11-9-18/h1-12H,13-14H2,(H,22,24) |
| InChIKey | COQHNSJAVFAKFS-UHFFFAOYSA-N |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume